Pyridosine

Description

Genesis of Pyridosine within Maillard Reaction Studies

The Maillard reaction is a complex series of non-enzymatic reactions between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. This reaction is fundamental in food science, contributing to the characteristic color, aroma, and flavor of many cooked and processed foods. mdpi.comtandfonline.com The Maillard reaction proceeds through several stages: an early stage involving the formation of Schiff bases and Amadori or Heyns products, an intermediate stage characterized by the degradation of these products into various carbonyl compounds, furans, and Strecker aldehydes, and a final stage leading to the formation of high molecular weight brown polymers known as melanoidins. mdpi.comnuft.edu.ua

This compound is understood to be formed during the Maillard reaction, specifically through reactions involving lysine (B10760008) residues and reducing sugars. Studies have indicated that this compound, alongside furosine, is formed at an early stage of the Maillard reaction. researchgate.netnih.govmdpi.com Their presence and concentration can serve as indicators of the degree of conjugation between polysaccharides and proteins that occurs in the initial phases of the reaction. researchgate.netnih.govmdpi.com

Detailed research findings on the formation of this compound often involve model systems simulating food processing conditions. These studies investigate the reaction pathways and the influence of factors such as temperature, pH, and the specific types of sugars and amino acids involved. The formation of this compound from lysine Amadori compounds during acid hydrolysis has been investigated to determine molar yields and conversion factors, which are useful for evaluating the progress of the early Maillard reaction in food and biological samples. researchgate.net

Historical Context of this compound Identification as a Food Chemistry Compound

The identification of this compound is intertwined with the broader study of the Maillard reaction products in food. As researchers delved into the complex mixture of compounds generated during thermal processing of foods, they began to isolate and characterize specific molecules to understand their formation pathways and potential implications. The study of Maillard reaction products gained significant traction as their impact on food quality, nutritional value, and safety became apparent. tandfonline.comnuft.edu.ua

While the term "this compound" appears in the context of Maillard reaction products, it is important to distinguish it from pyridoxine (B80251) (Vitamin B6). Pyridoxine is a well-known form of vitamin B6, a group of chemically similar compounds essential for human nutrition, which are also studied in the context of food composition and processing. wikipedia.orgwikipedia.orgnih.govresearchgate.net The historical identification of vitamin B6 and its various forms, including pyridoxine, occurred earlier in the 20th century due to its role in preventing deficiency diseases. nih.gov

Research specifically focusing on this compound as a Maillard reaction product, distinct from the vitamin, emerged as analytical techniques improved, allowing for the identification of a wider range of complex molecules in heated food systems. The recognition of this compound as a marker for the early stages of the Maillard reaction in food proteins highlights its significance in understanding the initial chemical changes that occur during processing. researchgate.netnih.govmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

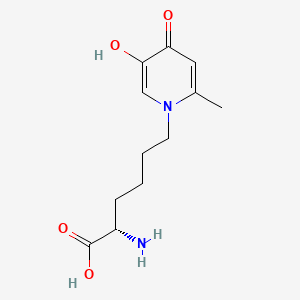

(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGPZFLHRXCYGZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953486 | |

| Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31489-08-4 | |

| Record name | (αS)-α-Amino-5-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31489-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031489084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Chemical Pathways and Formation Mechanisms of Pyridosine

Maillard Reaction Intermediates Leading to Pyridosine Formation

At the heart of this compound's synthesis are Amadori products, which are early-stage intermediates of the Maillard reaction. These compounds are formed from the condensation of a reducing sugar with an amino acid, followed by an Amadori rearrangement.

Two prominent Amadori products, Lactuloselysine and Fructoselysine, have been identified as direct precursors to this compound. Lactuloselysine is formed from the reaction of lactose (B1674315) (a sugar predominantly found in milk) with the amino acid lysine (B10760008). Similarly, Fructoselysine is the product of the reaction between fructose (B13574) or glucose (which can isomerize to fructose) and lysine. During the acid hydrolysis of Fructosyllysine, this compound is formed with a yield of 16%. researchgate.net

The presence of these precursors is particularly relevant in heat-treated foods containing both sugars and proteins, such as dairy products and baked goods. The formation of this compound from these precursors occurs through a series of complex chemical transformations initiated by acid hydrolysis.

Amadori products, including Lactuloselysine and Fructoselysine, are the pivotal starting point for the biosynthesis of this compound. researchgate.net The initial Maillard reaction between a reducing sugar and the primary amino group of lysine results in the formation of a Schiff base, which then undergoes the Amadori rearrangement to form the more stable Amadori product.

These Amadori products can then follow several degradation pathways, one of which leads to the formation of this compound. This pathway is particularly favored under acidic conditions, where the Amadori product undergoes acid-catalyzed cyclization and dehydration reactions to yield the this compound structure. Therefore, the concentration and type of Amadori products present in a system are critical determinants of the potential for this compound formation.

Reaction Kinetics and Environmental Factors Influencing this compound Formation

The rate and extent of this compound formation are not solely dependent on the presence of its precursors but are also significantly influenced by various environmental factors. Understanding these factors is crucial for controlling and predicting the levels of this compound in different systems.

Temperature is a critical factor driving the Maillard reaction and, consequently, the formation of this compound. Increased temperatures accelerate the rate of the initial Maillard reaction, leading to a higher concentration of Amadori products. Subsequently, higher temperatures also promote the degradation of these Amadori products, which can enhance the yield of this compound.

While specific kinetic data for this compound formation is limited, studies on the thermal degradation of related compounds provide insights. For instance, the thermal degradation of pyridoxine (B80251) hydrochloride, a related vitamin B6 compound, follows first-order kinetics with rate constants increasing significantly with temperature. In one study, the rate constant for pyridoxine degradation increased from 1.74 × 10⁻² min⁻¹ at 155°C to 48.95 × 10⁻² min⁻¹ at 200°C. researchgate.net This demonstrates the profound impact of temperature on the stability and transformation of such molecules.

Interactive Data Table: First-Order Rate Constants for Pyridoxine Degradation at Various Temperatures

| Temperature (°C) | Rate Constant (min⁻¹) |

| 155 | 0.0174 |

| 170 | 0.0522 |

| 185 | 0.1688 |

| 200 | 0.4895 |

Note: This data is for Pyridoxine hydrochloride and serves as an illustrative example of temperature's effect on a related compound.

The pH of the environment plays a crucial role in the degradation of Amadori products and the subsequent formation of this compound. Acidic conditions are known to catalyze the hydrolysis and cyclization reactions that convert Lactuloselysine and Fructoselysine into this compound. researchgate.net The rate of degradation of Amadori compounds generally increases as the pH deviates from neutrality, with acidic conditions favoring specific rearrangement pathways leading to this compound. The decomposition of Amadori compounds is accelerated by increasing pH. nih.gov

For example, studies on the degradation of the Amadori compound N-(1-deoxy-D-fructos-1-yl)glycine (DFG) showed that the rate of degradation increased with pH from 5 to 8. This highlights the sensitivity of Amadori product stability to the surrounding pH.

The type of carbohydrate and the availability of lysine are fundamental to the formation of this compound's precursors. The reactivity of different reducing sugars in the Maillard reaction varies, which in turn affects the rate of formation of the initial Amadori products. For instance, pentoses are generally more reactive than hexoses.

Furthermore, the specific structure of the Amadori product, determined by the parent carbohydrate, influences its subsequent degradation pathways. The acid hydrolysis of different Amadori products yields varying amounts of furosine, another degradation product, indicating that the carbohydrate moiety dictates the reaction outcome. tu-dresden.de This suggests that the yield of this compound would also be dependent on the initial carbohydrate source. For example, the molar yields of furosine from Fructosyllysine and Lactuloselysine after acid hydrolysis with 6 M hydrochloric acid are 32% and 34%, respectively, while hydrolysis with 8 M hydrochloric acid increases these yields to 46% and 50%. tu-dresden.de This implies that both the type of precursor and the reaction conditions affect the formation of degradation products.

Theoretical Models and Computational Chemistry in this compound Formation

The elucidation of the intricate reaction network leading to the formation of this compound, a complex undertaking due to the myriad of competing and parallel reactions within the Maillard reaction cascade, has been significantly aided by the application of theoretical models and computational chemistry. While direct computational studies exclusively focused on the this compound formation pathway are not extensively documented, a substantial body of research employing quantum chemical methods to investigate the broader Maillard reaction provides a robust framework for understanding the fundamental principles governing its formation.

Density Functional Theory (DFT) has emerged as a powerful tool for exploring the reaction mechanisms, thermodynamics, and kinetics of the various stages of the Maillard reaction. researchgate.net These computational approaches allow for the detailed examination of molecular geometries, transition states, and reaction energy profiles, offering insights that are often difficult to obtain through experimental means alone.

Theoretical studies have been instrumental in modeling the initial stages of the Maillard reaction, such as the condensation of a reducing sugar with an amino acid to form a Schiff base, followed by the Amadori rearrangement to yield a 1-amino-1-deoxy-2-ketose, the key precursor to this compound. wikipedia.orgchemeurope.com Computational analyses of model systems, such as the reaction between glucose and glycine (B1666218) or fructose and glycine, have provided valuable data on the reactivity of different sugar isomers and the influence of environmental factors like pH on reaction pathways. researchgate.net

For instance, DFT calculations have been employed to determine the Gibbs free energy changes (ΔG°) and activation energies for the formation of Amadori and Heyns rearrangement products. researchgate.net These studies help to predict the spontaneity and feasibility of different reaction steps under various conditions. While specific energetic data for the subsequent degradation and cyclization of the fructosyllysine Amadori product to form this compound is scarce, the principles derived from these foundational studies are transferable.

The following interactive table showcases representative computational data from DFT studies on the initial stages of the Maillard reaction, illustrating the types of energetic parameters that can be calculated to assess reaction feasibility. It is important to note that this data pertains to model systems and not directly to the formation of this compound from fructosyllysine, but serves to exemplify the application of computational chemistry in this field.

| Reaction Step | Reactants | Conditions | Calculated Parameter | Value (kJ/mol) |

| Formation of Addition Product | Glucose + Methylamine | Gaseous Phase | Activation Energy | 62.9 |

| Formation of Addition Product | Glucose + Methylamine | Gaseous Phase | Energy Change (ΔE) | -71.7 |

| Heyns Rearrangement Product Formation | α-Fructose + Glycine | Aqueous Solution | Free Energy (ΔG°) | Favorable |

| Heyns Rearrangement Product Formation | β-Fructose + Glycine | Aqueous Solution | Free Energy (ΔG°) | Less Favorable |

Note: The favorability in the table is a qualitative representation from the source and specific numerical values were not provided in the abstract.

Furthermore, computational models can be used to investigate the complex degradation pathways of Amadori products. These pathways involve a series of enolizations, dehydrations, and cyclizations. Theoretical calculations can help to identify the most likely intermediates and transition states involved in the transformation of the sugar moiety of fructosyllysine into the pyridone ring structure of this compound. For example, quantum chemical methods are suitable for studying the tautomerization of pyridone structures, which is relevant to the final stable form of this compound. wikipedia.org

Iii. Advanced Analytical Methodologies for Pyridosine Quantification

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and quantification of Pyridoxine (B80251). webofjournals.commdpi.com It allows for the effective isolation of Pyridoxine from other B6 vitamers (like pyridoxal (B1214274) and pyridoxamine) and interfering substances prior to detection. webofjournals.comimpactfactor.org

High Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) Detection

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted method for the determination of Pyridoxine. mdpi.comnih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS detection.

Reversed-phase chromatography using C18 columns is commonly employed for the separation of B6 vitamers. impactfactor.orgnih.govunomaha.edu The mobile phase typically consists of an aqueous component, often with an acid modifier like formic acid, and an organic solvent such as methanol or acetonitrile. impactfactor.orgnih.govresearchgate.net A gradient elution is often used to achieve optimal separation of all vitamers within a reasonable analysis time. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these compounds. In the tandem mass spectrometer, a specific precursor ion for Pyridoxine is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM), provides excellent specificity, minimizing interference from co-eluting matrix components. nih.gov The high sensitivity of MS/MS allows for the detection and quantification of Pyridoxine at very low concentrations. mdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | impactfactor.orgnih.govunomaha.edu |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile | impactfactor.orgnih.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI) | N/A |

| LOD/LOQ | LOD: 0.0028 - 0.02 mg/kg LOQ: 0.0085 - 0.059 mg/kg | nih.gov |

Strategies for Sample Preparation and Hydrolysis (Enzymatic vs. Acidic)

Effective sample preparation is critical to liberate Pyridoxine from the sample matrix and to convert phosphorylated forms into their free forms for accurate analysis. This often requires a hydrolysis step.

Acidic Hydrolysis: This method typically involves treating the sample with a strong acid, such as hydrochloric acid, at elevated temperatures. nih.gov It is an effective but harsh method for cleaving phosphate esters and glycosidic bonds, releasing free Pyridoxine.

Enzymatic Hydrolysis: This approach uses enzymes, such as acid phosphatase and β-glucosidase, to release phosphorylated and glycosylated forms of the vitamin under milder conditions. nih.gov Enzymatic hydrolysis is more specific and less likely to cause degradation of the target analytes compared to acid hydrolysis. A combination of enzymatic reactions can be used to convert various B6 vitamers into a single, highly fluorescent compound for simplified detection by HPLC. nih.gov

The choice between acidic and enzymatic hydrolysis depends on the specific vitamers of interest and the sample matrix. For complex food matrices, a combination of treatments may be necessary to ensure the complete release of all forms of vitamin B6.

A significant challenge during sample hydrolysis is the potential for artifact formation—the degradation of the analyte or its conversion into other vitamers, leading to inaccurate quantification. For instance, harsh acidic conditions and high temperatures can lead to the degradation of Pyridoxine. jchps.com To mitigate these risks, several strategies are employed:

Optimization of Conditions: Carefully controlling the concentration of acid, temperature, and duration of hydrolysis can minimize degradation.

Use of Mild Enzymatic Methods: As mentioned, enzymes operate under physiological conditions, which significantly reduces the risk of analyte degradation. nih.gov

Protecting from Light and Oxygen: Pyridoxine can be sensitive to light and oxidation, so samples are often processed under subdued light and in sealed containers to prevent degradation.

Internal Standard Methodologies (e.g., Isotope-Labeled Pyridoxine)

The use of an internal standard is essential for achieving high accuracy and precision in quantitative analysis, especially with LC-MS/MS. nih.gov An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.

Stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry-based quantification. nih.govnih.govacanthusresearch.com For Pyridoxine analysis, compounds such as [¹³C₃]-Pyridoxine or deuterium-labeled Pyridoxine are used. nih.govckisotopes.com These standards have the same chemical and physical properties as unlabeled Pyridoxine, meaning they co-elute chromatographically and experience similar extraction efficiencies and matrix effects. acanthusresearch.com

Because the SIL internal standard has a higher mass, it is easily distinguished from the native analyte by the mass spectrometer. acanthusresearch.com By adding a known amount of the SIL standard to the sample at the very beginning of the preparation process, any losses incurred during extraction, hydrolysis, or derivatization can be corrected for by calculating the ratio of the analyte signal to the internal standard signal. nih.gov This stable isotope dilution assay (SIDA) approach significantly improves the accuracy and reproducibility of the quantification. nih.gov

| Internal Standard Type | Principle | Advantage | Reference |

|---|---|---|---|

| Stable Isotope-Labeled (SIL) Pyridoxine | Analyte and standard are chemically identical but differ in mass (e.g., ¹³C or ²H labeling). | Corrects for sample loss during preparation and matrix effects during MS analysis, providing the highest accuracy. | nih.govacanthusresearch.comckisotopes.com |

| Structural Analog | A compound with a similar chemical structure to Pyridoxine. | Can correct for some variability but may not perfectly mimic the analyte's behavior. | nih.gov |

Spectroscopic Approaches for Structural Elucidation (Focusing on Formation/Detection)

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of Synthetic Routes

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including synthesized Pyridoxine and its isotopically labeled analogues used as internal standards. researchgate.netresearchgate.netmsu.edu NMR provides detailed information about the chemical structure, connectivity, and chemical environment of atoms within a molecule. msu.edu

Vibrational Spectroscopy (FTIR, Raman) in Solid-State Characterization of Related Compounds

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for the solid-state characterization of pyridoxine and its related multicomponent crystalline forms, such as salts and cocrystals. ugd.edu.mkresearchgate.netnih.gov These techniques probe the vibrational modes of molecules, providing detailed information about chemical structure, functional groups, and intermolecular interactions like hydrogen bonding. umsystem.edu Because FTIR and Raman are sensitive to different types of molecular vibrations—FTIR to polar functional groups and Raman to nonpolar ones—they are often used as complementary methods. thermofisher.comnih.gov

In the solid state, the vibrational spectra of pyridoxine are influenced by its crystal packing and the formation of new solid phases. ugd.edu.mk Research has demonstrated the use of FTIR and Raman spectroscopy to characterize new molecular salts of pyridoxine formed with coformers like syringic acid and ferulic acid. ugd.edu.mk The spectral analysis of these salts revealed significant changes compared to the starting compounds, indicating the protonation of the pyridoxine nitrogen atom and subsequent structural alterations in the crystal packing. ugd.edu.mk These spectral fingerprints are unique to the newly formed salt structures.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental FTIR and Raman data to assign the observed vibrational bands accurately. researchgate.netnih.gov Studies have successfully investigated the vibrational spectrum of pyridoxine, assigning the observed IR and Raman bands with the help of computed potential energy distributions (PEDs). nih.gov This combined experimental and theoretical approach provides a comprehensive understanding of the molecular structure and bonding within pyridoxine and its derivatives. researchgate.netnih.gov The characterization of these solid-state forms is crucial as it can impact physicochemical properties relevant to the pharmaceutical industry. ugd.edu.mk

Method Validation Parameters in Pyridoxine Analysis

Method validation is a critical process in analytical chemistry that confirms a developed procedure is suitable for its intended purpose. ijsdr.orgmdpi.com For the quantification of pyridoxine in various matrices, including pharmaceutical formulations and biological fluids, analytical methods are validated according to guidelines from the International Conference on Harmonisation (ICH). ijsdr.orgmdpi.comimpactfactor.org This ensures that the method is reliable, reproducible, and accurate for routine analysis. ijsdr.orgimpactfactor.org Key validation parameters include sensitivity, limit of quantification, reproducibility, and accuracy. mdpi.com

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often evaluated through the Limit of Detection (LOD) and the Limit of Quantification (LOQ). jchps.com LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy, while LOQ is the lowest concentration that can be determined with acceptable performance. impactfactor.orgjchps.com

Various analytical techniques have been developed for pyridoxine quantification, each with distinct sensitivity profiles. High-Performance Liquid Chromatography (HPLC), particularly when coupled with fluorescence detection (HPLC-FLD), is noted for its high sensitivity in analyzing trace amounts of pyridoxine and its vitamers in food and biological samples. webofjournals.comnih.gov The low LOD and LOQ values achieved by these methods indicate their capability for detecting and quantifying pyridoxine over a wide range of concentrations. jchps.com

Table 1: Sensitivity and Quantification Limits for Pyridoxine in Various Analytical Methods

| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| HPLC with Coulometric and UV detectors | Pyridoxine hydrochloride | Pharmaceutical | 2.7 ng/mL | Not Reported |

| HPLC-FLD | Pyridoxine (PN) | Rice | 0.031 µ g/100 g | 0.081 µ g/100 g |

| HPLC-FLD | Pyridoxal (PL) | Rice | 0.042 µ g/100 g | 0.102 µ g/100 g |

| HPLC-FLD | Pyridoxamine (PM) | Rice | 0.002 µ g/100 g | 0.053 µ g/100 g |

| Differential Pulse Voltammetry | Pyridoxine | Pharmaceutical | 95 nM | Not Reported |

This table compiles data from multiple research studies to illustrate the sensitivity of different analytical techniques for pyridoxine and its related compounds. ijsdr.orgnih.govresearchgate.netnih.gov

Reproducibility, also known as precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. mdpi.com It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst reproducibility). mdpi.comjchps.com Precision is commonly expressed as the relative standard deviation (%RSD). mdpi.comjchps.com

Accuracy refers to the closeness of the mean of a set of results to the actual or true value. mdpi.com It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. mdpi.comimpactfactor.orgjchps.com For pharmaceutical assays, recovery ranges of 98.0–102.0% are generally considered acceptable. mdpi.com

Validated methods for pyridoxine analysis consistently demonstrate high accuracy and precision, with %RSD values for precision studies typically below 2%, complying with ICH guidelines. jchps.comsemanticscholar.org

Table 2: Reproducibility and Accuracy Data for Pyridoxine Quantification Methods

| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) | Concentration Range |

|---|---|---|---|

| RP-HPLC | Intra-day & Inter-day < 2 | 98.8 – 100.86% | 10-50 µg/mL |

| RP-HPLC | Repeatability ≤ 2.0% | 98.0 - 102.0% (Assay) | 50.0–300.0 µg/mL |

| HPLC-FLD | Repeatability (RSDr) < 3.0% | 100.0 – 103.4% | Not Specified |

| HPLC-FLD | Reproducibility (RSDR) < 6.7% | 100.0 – 103.4% | Not Specified |

This table presents reproducibility (as %RSD) and accuracy (as % Recovery) from various validated analytical methods for pyridoxine, demonstrating their reliability. mdpi.comimpactfactor.orgjchps.comnih.gov

Iv. Occurrence and Distribution of Pyridosine in Food Systems

Presence in Heat-Processed Foods

The formation of Pyridosine is particularly associated with foods that undergo significant heating in the presence of proteins and sugars.

In dairy products, the Maillard reaction primarily occurs between the essential amino acid lysine (B10760008) and the milk sugar lactose (B1674315). mdpi.com The heat treatment of milk, such as in the production of Ultra-High Temperature (UHT) milk, promotes the formation of lactulosyllysine, the main Amadori product. pan.olsztyn.pl During acid hydrolysis, a common analytical procedure, lactulosyllysine degrades to form regenerated lysine, furosine, and this compound. pan.olsztyn.plengormix.com Research has established the molar conversion rates of lactulosyllysine to be approximately 40% lysine, 32% furosine, and 28% this compound. pan.olsztyn.pl Consequently, this compound is a known derivative found in heated milk and its concentration can be used as an indicator of thermal processing. researchgate.net

While direct quantitative data for this compound in UHT milk is scarce in publicly available literature, its concentration can be estimated based on reported furosine levels, which are more commonly measured as a heat-damage indicator in dairy products. nih.govagriscigroup.us

Estimated this compound Content in UHT Milk Based on Furosine Levels

| Heat Treatment | Typical Furosine Concentration (mg/100g protein) | Estimated this compound Concentration (mg/100g protein) |

|---|---|---|

| Pasteurized Milk | 4 - 7 | 3.5 - 6.1 |

| UHT Milk | 220 - 372 | 192.5 - 325.5 |

Note: The estimated this compound concentration is calculated based on the molar ratio of this compound to Furosine formation from lactulosyllysine (28:32). This table is illustrative and actual concentrations may vary.

Expected Relative Distribution of this compound in Bread

| Bread Component | Expected Relative this compound Concentration | Rationale |

|---|---|---|

| Flour | Not present | This compound is formed during heating. |

| Bread Crumb | Low | Lower temperatures and higher moisture content limit the extent of the Maillard reaction. |

Concentration Variability in Different Food Matrices

The concentration of this compound, like other Maillard reaction products, varies significantly across different food matrices. This variability is influenced by the intrinsic composition of the food, including the types and amounts of amino acids and reducing sugars, as well as the pH of the food matrix. engormix.comnih.gov Foods rich in lysine and reducing sugars are predisposed to forming higher levels of this compound upon heating. mdpi.comnih.gov

Factors Affecting In Situ this compound Levels in Food

The in situ concentration of this compound in food is not static but is influenced by several factors during processing and storage.

The thermal processing conditions are a critical determinant of this compound formation. Higher temperatures and longer heating times generally lead to an increased formation of Maillard reaction products, including this compound. rediscoverdairy.co.za For instance, the difference in furosine content between pasteurized and UHT milk highlights the impact of processing intensity on the formation of these compounds, a trend that would be mirrored in this compound levels. nih.gov Similarly, in baking, both the temperature and the duration of the process significantly affect the chemical changes in the bread, particularly in the crust. mdpi.com Longer baking times and higher temperatures would be expected to increase the concentration of this compound. juniperpublishers.com

The composition of the raw materials is a fundamental factor influencing the potential for this compound formation. The availability of lysine, an essential amino acid, is a key prerequisite. mdpi.com In dairy products, milk proteins are a rich source of lysine. dairyknowledge.in The presence of lactose as the primary reducing sugar drives the initial stages of the Maillard reaction. mdpi.com In baked goods, the lysine content of the flour and the presence of reducing sugars like glucose and fructose (B13574) are the main precursors for the Maillard reaction and subsequent this compound formation. nih.gov Therefore, the inherent nutritional composition of the raw ingredients directly impacts the final concentration of this compound in the heat-processed food.

V. Pyridosine As a Chemical Indicator of Maillard Reaction Extent

Utility as a Marker for Thermal Processing Intensity

Pyridosine is formed during the acid hydrolysis of Amadori products derived from lysine (B10760008), specifically Nε-deoxyhexosyl derivatives of lysine researchgate.netmdpi.com. Its presence is considered a typical indicator of the onset and progression of the Maillard reaction researchgate.netmdpi.com. The concentration of this compound, often analyzed alongside furosine, can reflect the degree of conjugation between polysaccharides and proteins, which is influenced by thermal processing researchgate.netmdpi.com.

Thermal processing is a critical step in the production of many food products, including dairy, bakery items, and pet foods, to ensure safety and extend shelf life nuft.edu.uanih.gov. The intensity of this heat treatment directly impacts the extent of the Maillard reaction. High levels of furosine, a related Maillard reaction product also formed from lysine-sugar adducts upon acid hydrolysis, are indicative of significant heat treatment, prolonged storage, or extended transport time in products like milk researchgate.net. While furosine has been widely used as an indicator of thermal damage, particularly in dairy products, this compound is also formed during the acid hydrolysis of Amadori products and serves as an indicator of the Maillard reaction researchgate.netnuft.edu.uatandfonline.com.

Research indicates that the formation of Maillard reaction products, including those that yield this compound upon hydrolysis, is directly linked to the intensity of thermal processing. For instance, studies on milk demonstrate that heat-induced markers like Maillard reaction products, lactulose, and furosine serve as indicators of heating intensity mdpi.com. Similarly, in pet food manufacturing, thermal processing parameters like temperature and conditioning time can influence protein and amino acid digestibility and contribute to the Maillard reaction nih.gov. The increase in furosine content in steamed feed compared to native feed further highlights the link between heat damage and the formation of these markers researchgate.net.

Correlation with Other Maillard Reaction Products (e.g., Furosine, Pyrraline)

This compound is often discussed and analyzed in conjunction with other Maillard reaction products, particularly furosine and pyrraline (B118067), as they provide complementary information about the reaction's progression. Furosine and this compound are both formed from Nε-deoxyhexosyl derivatives of lysine during acid hydrolysis and are considered indicators of the early stages of the Maillard reaction researchgate.netmdpi.com. Furosine, formed from 1-deoxy-fructosyl-L-lysine, is a widely used marker for assessing the degree of thermal damage, especially in milk researchgate.nettandfonline.com.

While furosine and this compound are indicators of the early Maillard reaction, other compounds like carboxymethyllysine (CML), pyrraline, pentosidine, and pronyl-lysine are considered markers of more advanced stages, typically formed under more severe heat treatment conditions researchgate.net. Pyrraline, for instance, is formed from the reaction of 3-deoxyglucosulose with lysine and can be determined after alkaline or enzymatic hydrolysis mdpi.com. It is a specific indicator for foodstuffs subjected to high thermal stress, such as bakery products or foods heated in a dry state mdpi.com.

Studies investigating the Maillard reaction in various food matrices often analyze multiple markers simultaneously to gain a comprehensive understanding of the reaction's extent. For example, research on infant formulas has monitored available lysine, furosine, pyrraline, and fluorescence intensity to assess the progression of the Maillard reaction during processing tandfonline.com. This research showed a correlation between the loss of lysine and the formation of furosine tandfonline.com. Another study on "doce de leite" analyzed furosine, CML, and pyrraline to assess the progress of the Maillard reaction acs.org. The findings indicated that while furosine, HMF, and pyrraline levels didn't show a general tendency across all samples, individual samples exhibited distinct profiles, suggesting that CML is not always correlated with HMF or pyrraline due to the oxidation of early MRPs acs.org.

The simultaneous determination of free ε-amino groups of lysine and furosine/pyridosine after protein hydrolysis allows for the calculation of biologically available or modified lysine, providing insights into the nutritional impact of the Maillard reaction mdpi.com.

Implications for Food Quality Assessment and Authentication

The presence and concentration of this compound, along with other Maillard reaction products, have significant implications for assessing food quality and ensuring authentication. As indicators of the Maillard reaction's extent, these compounds can reflect the intensity of processing and storage conditions, which in turn affect the sensory properties, nutritional value, and potential presence of undesirable substances in food nuft.edu.ua.

Food quality encompasses various characteristics, including taste, color, aroma, and nutritional composition mdpi.com. The Maillard reaction plays a significant role in developing many of these attributes, but its uncontrolled progression can lead to detrimental changes. By quantifying markers like this compound and furosine, food chemists can assess the degree of heat damage and its potential impact on the nutritional quality of proteins, particularly the availability of essential amino acids like lysine researchgate.net.

Furthermore, the analysis of Maillard reaction products can serve as a tool for food authentication and detecting potential adulteration or fraudulent practices mdpi.com. The levels of specific MRPs can provide a chemical fingerprint related to the processing history and origin of a food product. Although this compound is not as widely used for authentication as some other markers, the broader application of metabolomics, which includes the analysis of various metabolites like MRPs, is gaining importance in food authentication and quality control mdpi.comresearchgate.netnih.gov. This involves analyzing the concentration ranges of specific constituents as biomarkers to discern between authentic and non-authentic products or to verify claims made about a food product nih.gov.

Vi. Structural Relationships and Derivatives of Pyridosine in Research Contexts

Comparative Structural Analysis with Related 3-Hydroxy-4(1H)pyridinone Compounds

Pyridosine belongs to the class of 3-hydroxy-4(1H)-pyridinone compounds. These molecules share a core pyridinone ring structure with a hydroxyl group at the 3-position and a carbonyl group at the 4-position. The basic structure of 3-hydroxypyridin-4(1H)-one (CID 28630) consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a hydroxyl group attached to the third carbon and a carbonyl at the fourth ebi.ac.uk. This framework contributes to their properties, including polarity and water solubility alibaba.com.

Related compounds within this class often differ in the substituents attached to the ring nitrogen or carbon atoms. For instance, 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (Deferiprone, CID 2972) has methyl groups at the N-1 and C-2 positions fishersci.ca. Another example is 3-hydroxy-2-methyl-4(1H)-pyridinone (CID 323814), which has a methyl group at the C-2 position nih.gov. These structural variations can significantly influence their physicochemical properties and interactions. Research often involves synthesizing and studying these analogs to understand the impact of different substituents on properties such as metal chelation ability or biological activity researchgate.netnih.gov. Comparative structural analysis using techniques like X-ray diffraction, mass spectrometry, and NMR spectroscopy helps elucidate the solid-state and solution properties influenced by factors like hydrogen bonding cdnsciencepub.com.

Lysine (B10760008) Derivatives and Degradation Products

This compound is known to be a derivative and degradation product related to the amino acid lysine, particularly in the context of the Maillard reaction. It is identified as 6-(5-hydroxy-2-methyl-4-oxo-4H-pyridin-1-yl)-L-norleucine, formed from Nε-deoxyhexosyl derivatives of lysine researchgate.net. Specifically, this compound can be generated during the thermal processing of food products containing lysine and reducing sugars, such as lactose (B1674315) in milk researchgate.netcambridge.org.

The formation of this compound occurs during the acid hydrolysis of certain Amadori products of lysine researchgate.net. For example, in heated milk products, lactuloselysine and fructoselysine are formed via the Maillard reaction between lactose and lysine residues in proteins cambridge.org. Upon acid hydrolysis, these compounds can yield furosine and this compound cambridge.org. This compound is considered a typical indicator of the progression of the early Maillard reaction researchgate.net. Studies investigating the formation of this compound during acid hydrolysis of different lysine Amadori products help determine the molar yield of this degradation product researchgate.net. Enzymatic hydrolysis can also be used to release this compound from proteins, avoiding artifact formation that can occur during acid hydrolysis researchgate.net.

The relationship between this compound and lysine degradation pathways is also relevant in biological contexts, such as in the study of pyridoxine-dependent epilepsy (PDE). While pyridoxine (B80251) (Vitamin B6, CID 1054) and its active form pyridoxal (B1214274) 5-phosphate (PLP) are involved in lysine metabolism, the accumulation of certain lysine degradation metabolites is linked to this condition libretexts.orgnih.gov. Research into lysine degradation pathways, such as the saccharopine pathway, and their connection to compounds like α-aminoadipic semialdehyde (AASA) and pipecolic acid (PIP), provides insight into the metabolic context in which this compound-related compounds might be studied nih.govnih.gov.

Synthetic Routes to this compound Analogs for Research Purposes (Excluding Biological/Therapeutic Focus)

The synthesis of this compound analogs is undertaken for various research purposes, including exploring their chemical properties, developing analytical standards, and investigating their behavior in different chemical systems, independent of biological or therapeutic applications. General synthetic approaches to the pyridinone ring structure, which forms the core of this compound and its analogs, include synthesis from pyridine (B92270) or related six-membered rings through the introduction of carbonyl groups, or via the cyclic condensation of two compounds frontiersin.org.

Vii. Future Directions in Pyridosine Research

Refinement of Analytical Methodologies for Complex Matrices

The accurate quantification of Pyridosine in diverse and complex food matrices presents a significant analytical challenge. Current methodologies, often adapted from those used for similar Maillard reaction products like furosine, require further refinement to enhance their sensitivity, specificity, and efficiency.

Future research should focus on the development of advanced analytical techniques tailored specifically for this compound. This includes the exploration of novel chromatographic methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), to improve separation from interfering matrix components and provide unambiguous identification. Additionally, the development of stable isotope-labeled internal standards for this compound would enable more accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

A critical area for improvement is sample preparation. The complex nature of food matrices, which contain a wide array of proteins, lipids, carbohydrates, and other small molecules, can interfere with this compound analysis. Future studies should aim to develop more robust and streamlined sample extraction and clean-up procedures to minimize these interferences and improve recovery rates.

Table 1: Comparison of Potential Analytical Methodologies for this compound Quantification

| Analytical Technique | Potential Advantages | Potential Challenges |

| HPLC-UV | Cost-effective, widely available. | Lower sensitivity and specificity, potential for co-elution with interfering compounds. |

| LC-MS/MS | High sensitivity and specificity, structural confirmation. | Higher cost, potential for matrix effects (ion suppression or enhancement). |

| UHPLC-HRMS | Excellent resolution and mass accuracy, untargeted screening potential. | Complex data analysis, higher instrument cost and maintenance. |

| Immunoassays (ELISA) | High throughput, potential for rapid screening. | Development of specific antibodies is required, potential for cross-reactivity. |

In-depth Mechanistic Understanding of this compound Formation under Diverse Conditions

While it is established that this compound is formed from the acid hydrolysis of Nε-deoxyhexosyl derivatives of lysine (B10760008), which are Amadori products of the Maillard reaction, a detailed understanding of the reaction mechanism under various food processing conditions is still lacking.

Future research should focus on elucidating the precise chemical pathways that lead from the Amadori product to this compound. This involves identifying key intermediates and understanding the influence of various factors on the reaction kinetics. The initial step involves the Amadori rearrangement, where a reducing sugar reacts with the ε-amino group of a lysine residue to form a Schiff base, which then rearranges to a more stable Amadori product researchgate.net. The subsequent degradation of this Amadori product is a complex process that can lead to the formation of numerous compounds, including this compound.

Investigating the impact of processing parameters such as temperature, pH, water activity, and the presence of catalysts or inhibitors on the rate and extent of this compound formation is crucial. Kinetic studies under controlled model systems, followed by validation in real food matrices, will be essential to build a comprehensive mechanistic model. Understanding these factors will enable food processors to better control the formation of this compound in their products.

Table 2: Factors Influencing this compound Formation

| Factor | Influence on Maillard Reaction and Potential Impact on this compound Formation |

| Temperature | Higher temperatures generally accelerate the Maillard reaction, potentially increasing this compound formation up to a certain point before degradation pathways dominate. |

| pH | The rate of the Maillard reaction is pH-dependent, with different stages favored at different pH levels. The specific pH conditions that favor this compound formation need to be determined. |

| Water Activity (aw) | The Maillard reaction rate is maximal at intermediate water activities (0.6-0.7). Both very low and very high aw can inhibit the reaction and thus this compound formation. |

| Type of Reactants | The type of reducing sugar and the specific protein or amino acid involved will influence the reaction pathway and the profile of Maillard reaction products, including this compound. |

| Presence of Metals | Metal ions, such as copper and iron, can catalyze certain steps of the Maillard reaction, potentially influencing the yield of this compound. |

Development of Predictive Models for this compound Generation in Food Processing

The ability to predict the formation of this compound during food processing would be a valuable tool for quality control and process optimization. Currently, there is a lack of specific predictive models for this compound generation.

Future research should aim to develop robust mathematical models that can predict the level of this compound in a given food product based on its initial composition and the processing conditions it has undergone. These models could be based on kinetic data obtained from mechanistic studies, as described in the previous section.

Both mechanistic and empirical modeling approaches should be explored. Mechanistic models, based on a fundamental understanding of the chemical reactions involved, offer greater predictive power across a range of conditions. However, their development is complex and requires extensive experimental data. Empirical models, such as those based on response surface methodology or artificial neural networks, can be developed more rapidly by correlating processing parameters with measured this compound levels. While these models may have a more limited range of applicability, they can still be highly effective for specific food systems and processes.

The ultimate goal is to create user-friendly predictive tools that can be integrated into food manufacturing processes to monitor and control this compound formation in real-time.

Exploration of this compound Interactions with Other Food Components

Future research should investigate the potential reactions of this compound with other food constituents, such as proteins, lipids, and micronutrients. For instance, the reactive carbonyl groups that are intermediates in the Maillard reaction can participate in cross-linking reactions with proteins, potentially affecting their digestibility and functionality. It is important to determine if this compound can engage in similar reactions.

Furthermore, the stability of this compound during storage and its potential degradation into other compounds should be examined. The influence of the food matrix on the stability of this compound is a key area for investigation, as interactions with other components could either protect it from or accelerate its degradation. Understanding these interactions is crucial for accurately assessing the levels of this compound in consumed foods and for managing the quality and shelf-life of food products.

Table 3: Potential Interactions of this compound with Food Components

| Interacting Component | Potential Consequences of Interaction |

| Proteins | Covalent binding to amino acid side chains, potentially leading to protein cross-linking, reduced digestibility, and altered functional properties. |

| Lipids | Potential for co-oxidation reactions, contributing to changes in flavor and aroma profiles, and potentially forming new compounds. |

| Vitamins and Antioxidants | Possible quenching of antioxidant activity or degradation of vitamins due to reactions with this compound or its precursors. |

| Metal Ions | Chelation of metal ions, which could influence oxidative stability and the catalytic activity of metals in other reactions. |

Q & A

Q. What biochemical mechanisms govern Pyridosine formation in advanced glycation end-product (AGE) pathways?

this compound arises from acid hydrolysis of Amadori products, specifically fructoselysine, during non-enzymatic glycation (Maillard reaction). Its formation is influenced by pH, temperature, and reaction time. Methodologically, researchers should replicate glycation conditions (e.g., incubating lysine with glucose at physiological pH) and quantify intermediates using HPLC coupled with UV/fluorescence detection. Comparative analysis with furosine (another acid hydrolysis product) can validate results .

Q. What chromatographic techniques are recommended for quantifying this compound in biological samples?

Reverse-phase HPLC with UV detection (λ = 280 nm) or fluorescence detection (ex/em = 370/440 nm) is standard. Sample preparation involves acid hydrolysis (6M HCl, 110°C for 24 hrs) to release this compound from glycated proteins. Include internal standards (e.g., deuterated this compound) to correct for matrix effects. Validate protocols using spiked recovery experiments and cross-check with LC-MS for specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across studies using different hydrolysis protocols?

Contradictions often stem from variable hydrolysis conditions (e.g., HCl concentration, duration). To address this, perform a systematic comparison of protocols on identical samples. Use kinetic studies to identify optimal hydrolysis times that maximize this compound yield without degrading other AGEs. Report results with error margins and validate via inter-laboratory reproducibility tests .

Q. What strategies optimize this compound detection in complex matrices like diabetic tissue samples?

Pre-analytical steps are critical: homogenize tissues in protease inhibitors to prevent protein degradation, and employ solid-phase extraction (SPE) to remove interfering lipids. For enhanced sensitivity, use derivatization agents (e.g., dansyl chloride) before HPLC. Validate the method using spike-and-recovery experiments and compare with immunohistochemical staining for AGEs to confirm spatial distribution .

Q. How does this compound’s role differ in in vitro glycation models versus in vivo disease contexts?

In vitro models (e.g., bovine serum albumin + glucose) simplify variables but may overlook tissue-specific factors (e.g., enzymatic repair mechanisms). In vivo, this compound accumulates in long-lived proteins (e.g., collagen), reflecting chronic glycation. Researchers should combine both approaches: use in vitro systems to isolate reaction kinetics and in vivo models (e.g., diabetic rodents) to study pathological correlations. Cross-validate findings with isotopic tracing (e.g., 13C-glucose) .

Q. What analytical frameworks reconcile contradictory data on this compound’s correlation with diabetic complications?

Apply multivariate regression to account for confounders (e.g., age, renal function). Stratify patient cohorts by disease severity and use longitudinal sampling to track this compound accumulation. Pair quantitative data with functional assays (e.g., arterial stiffness measurements) to establish mechanistic links. Meta-analyses of existing datasets can identify consensus thresholds for pathological relevance .

Q. How can this compound data be integrated with other AGE biomarkers to assess systemic glycation burden?

Develop a panel-based approach using LC-MS/MS to quantify this compound, pentosidine, and Nε-carboxymethyllysine (CML) simultaneously. Use principal component analysis (PCA) to identify dominant glycation pathways in specific tissues. Correlate panel results with clinical outcomes (e.g., HbA1c levels) to create a composite biomarker index .

Methodological Guidelines

- Experimental Design : Use factorial designs to test glycation variables (e.g., pH, temperature) and include negative controls (e.g., non-glycated proteins) .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing hydrolysis protocols, instrument parameters, and validation metrics .

- Contradiction Analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., hydrolysis time over solvent type) that most significantly impact results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.